molecular formula C9H25BN2 B597932 Triethylborane-1,3-diaminopropane CAS No. 148861-07-8

Triethylborane-1,3-diaminopropane

Cat. No.: B597932
CAS No.: 148861-07-8
M. Wt: 172.123
InChI Key: IJUCBZFJEAVADL-UHFFFAOYSA-N
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Description

Triethylborane-1,3-diaminopropane, also known as this compound, is a useful research compound. Its molecular formula is C9H25BN2 and its molecular weight is 172.123. The purity is usually 95%.
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Mechanism of Action

Target of Action

Triethylborane-1,3-diaminopropane (TEB-DAP) is primarily used as a radical generator for polymerization . It targets olefins, such as 2-methylanthraquinone, and initiates their polymerization . The primary role of TEB-DAP is to facilitate the formation of polymers at ambient temperatures or lower, thereby reducing the time required for curing .

Mode of Action

TEB-DAP interacts with its targets (olefins) through a process known as radical polymerization . This process involves the generation of radicals, which are highly reactive due to their unpaired electrons. These radicals can initiate a chain reaction that leads to the formation of polymers . The interaction of TEB-DAP with its targets results in the formation of active macromolecules .

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins . This process involves the conversion of small molecules (monomers) into large chains or networks (polymers). The downstream effects of this pathway include the production of polypropylene and polyethylene .

Pharmacokinetics

This suggests that it may have good solubility and could be distributed effectively in a liquid medium. It’s also noted to be air sensitive and moisture sensitive , which could impact its stability and hence, its bioavailability.

Result of Action

The primary result of TEB-DAP’s action is the formation of polymers . It enables the production of valuable biaryls from pyridines and related heterocycles . Additionally, it’s used as a key reagent in the reduction of aldehydes, ketones, carboxylic acids, amides, and olefins .

Action Environment

The action of TEB-DAP is influenced by environmental factors. It’s noted to be air sensitive and moisture sensitive , suggesting that its action, efficacy, and stability could be affected by exposure to air and moisture. Therefore, reactions involving TEB-DAP are usually carried out under an inert atmosphere to prevent the presence of oxygen and moisture from adversely affecting the reaction product .

Biological Activity

Triethylborane-1,3-diaminopropane (TEB-DAP) is an organoboron compound that has garnered attention in chemical and biological research due to its unique properties and potential applications. This article explores the biological activity of TEB-DAP, focusing on its mechanisms of action, biochemical pathways, safety profiles, and relevant case studies.

  • Molecular Formula : C9H25BN2
  • Molecular Weight : 172.12 g/mol
  • CAS Number : 148861-07-8
  • Structure : The compound consists of a triethylborane group complexed with 1,3-diaminopropane, which contributes to its reactivity and interaction with various substrates.

TEB-DAP primarily functions as a radical generator in polymerization processes. Its mechanism involves:

  • Radical Polymerization : TEB-DAP generates radicals that initiate the polymerization of olefins, leading to the formation of high molecular weight polymers. This action is crucial in applications such as adhesive formulations and coatings .

Table 1: Mechanism Overview

MechanismDescription
Target of Action Olefins
Mode of Action Radical generation for polymerization
Result of Action Formation of polymers
Environmental Sensitivity Air and moisture sensitive

Biochemical Pathways

The key biochemical pathway affected by TEB-DAP is the polymerization of olefins , which is significant in various industrial applications. The compound's solubility in organic solvents enhances its distribution in reaction environments, making it effective for use in polymer chemistry .

Safety and Toxicity Profile

TEB-DAP exhibits several safety concerns that must be addressed during handling:

  • Flammability : Classified as a flammable liquid (Category 4).
  • Health Hazards :
    • Acute toxicity (dermal): Category 4
    • Skin corrosion/irritation: Category 1
    • Serious eye damage/eye irritation: Category 1
    • Skin sensitization: Category 1 .

Table 2: Safety Classification

Hazard TypeClassification
FlammabilityFlammable liquid
Acute Toxicity (Dermal)Category 4
Skin Corrosion/IrritationCategory 1
Eye Damage/IrritationCategory 1
Skin SensitizationCategory 1

Case Study 1: Adhesive Applications

In a study exploring adhesive compositions, TEB-DAP was used as a component due to its ability to enhance bonding strength in low surface energy polyolefin substrates. The research indicated that the organoborane-amine complex significantly improved the adhesive properties when compared to traditional formulations .

Case Study 2: Environmental Impact Assessment

Research on the aquatic toxicity of components related to TEB-DAP revealed that while the compound itself lacks extensive data on bioaccumulation and persistence, derivatives like diaminopropane showed an LC50 value of 1190 mg/L for fish over a 96-hour exposure period. This indicates potential environmental risks associated with its use in large quantities .

Properties

IUPAC Name

propane-1,3-diamine;triethylborane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15B.C3H10N2/c1-4-7(5-2)6-3;4-2-1-3-5/h4-6H2,1-3H3;1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUCBZFJEAVADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC)(CC)CC.C(CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H25BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148861-07-8
Record name Boron, triethyl(1,3-propanediamine-κN)-, (T-4)
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